molecular formula C8H5N3O B14247763 1H-Imidazo[4,5-f][2,1]benzoxazole CAS No. 353800-05-2

1H-Imidazo[4,5-f][2,1]benzoxazole

Cat. No.: B14247763
CAS No.: 353800-05-2
M. Wt: 159.14 g/mol
InChI Key: QBKVCIMALVWOPI-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f][2,1]benzoxazole is a heterocyclic compound that features a fused imidazole and benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-f][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid or formamide, followed by cyclization to form the benzoxazole ring. Subsequent reactions with suitable reagents can introduce the imidazole moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-f][2,1]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1H-Imidazo[4,5-f][2,1]benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-f][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors critical to disease progression. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[4,5-f][2,1]benzoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with specific biological or chemical functions .

Properties

CAS No.

353800-05-2

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

1H-imidazo[4,5-f][2,1]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-5-3-12-11-6(5)2-8-7(1)9-4-10-8/h1-4,11H

InChI Key

QBKVCIMALVWOPI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CON2)C=C3C1=NC=N3

Origin of Product

United States

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